molecular formula C21H34O4 B135539 Tetrahydrodeoxycortisol CAS No. 68-60-0

Tetrahydrodeoxycortisol

Cat. No.: B135539
CAS No.: 68-60-0
M. Wt: 350.5 g/mol
InChI Key: UPTAPIKFKZGAGM-FAIYVORSSA-N
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Biochemical Analysis

Biochemical Properties

Tetrahydrodeoxycortisol plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is significantly associated with the cytochrome P450 (CYP) isoform CYP11B1 . The nature of these interactions involves the conversion of 11-deoxycortisol to this compound.

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

It is not clear if there are any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-11-deoxy Cortisol typically involves the reduction of 11-deoxycortisol. The process includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired reduction .

Industrial Production Methods

Industrial production of Tetrahydro-11-deoxy Cortisol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-11-deoxy Cortisol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Acyl chlorides, sulfonyl chlorides

Major Products Formed

Scientific Research Applications

Tetrahydro-11-deoxy Cortisol has several applications in scientific research:

Mechanism of Action

Tetrahydro-11-deoxy Cortisol exerts its effects primarily through its role in steroid metabolism. It is a metabolite of 11-deoxycortisol and is involved in the regulation of cortisol synthesis. The compound interacts with various enzymes in the steroidogenic pathway, including cytochrome P450 enzymes like CYP11B1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-11-deoxy Cortisol is unique due to its specific role as a primary urinary metabolite of 11-deoxycortisol. Its elevated levels in certain medical conditions make it a valuable biomarker for diagnostic purposes .

Properties

IUPAC Name

1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTAPIKFKZGAGM-FAIYVORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018945
Record name Tetrahydro-11-deoxycortisol
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydrodeoxycortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

68-60-0
Record name Tetrahydro-11-deoxycortisol
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Record name Tetrahydro-11-deoxycortisol
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Record name NSC53901
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Record name Tetrahydro-11-deoxycortisol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,17,21-trihydroxy-5β-pregnan-20-one
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Record name Tetrahydrodeoxycortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Tetrahydrodeoxycortisol (THS) used to evaluate adrenal function?

A1: this compound (THS) is a metabolite of 11-deoxycortisol, a precursor to cortisol. The ratio of THS to other cortisol metabolites, particularly tetrahydrocortisol (THF), serves as an index of 11β-hydroxylase activity. [, ] This enzyme is crucial for the final step in cortisol synthesis. By measuring the THS/THF ratio in urine, researchers and clinicians can assess the efficiency of 11β-hydroxylase. [, ] A higher ratio suggests reduced enzyme activity, which can be indicative of certain adrenal disorders.

Q2: What is the significance of the genetic variation in the CYP11B1 gene in relation to this compound (THS)?

A2: The CYP11B1 gene encodes 11β-hydroxylase, the enzyme responsible for converting 11-deoxycortisol to cortisol. [, ] Studies have shown a strong association between polymorphisms in the CYP11B1 gene and urinary THS excretion rates. [] Specifically, the rs6387 polymorphism in intron 3 of CYP11B1 was significantly associated with THS levels. [] These findings suggest that genetic variations in CYP11B1 can impact 11β-hydroxylase efficiency and consequently affect THS levels. This has important implications for understanding inter-individual variability in cortisol synthesis and potential susceptibility to related disorders.

Q3: Can this compound (THS) levels be used to detect the administration of certain corticosteroids?

A3: Yes, the ratio of tetrahydrocortisol (THF) to THS in urine can be used as a screening tool for the systemic administration of cortisone and hydrocortisone. [] This ratio is expected to be altered in individuals receiving these medications due to their influence on cortisol metabolism.

Q4: Is there a familial pattern associated with corticosteroid levels, including this compound (THS)?

A5: Yes, research indicates a strong familial pattern in plasma and urine levels of several corticosteroids, including THS. [] The Scottish Adult Twin Study found that basal plasma concentrations of 11-deoxycorticosterone (DOC), a precursor to THS, were significantly correlated in both monozygotic and dizygotic twins. [] Furthermore, 24-hour urinary THS excretion rates exhibited significant heritability (H2 = 0.59) in the same study. [] These findings suggest that genetic factors contribute to the variation in corticosteroid levels, including THS, observed within families.

Q5: Can you explain the association between the CYP17A1 gene and this compound (THS) levels?

A6: While the CYP17A1 gene primarily encodes the enzyme 17α-hydroxylase/17,20 lyase, which plays a role in aldosterone and cortisol synthesis upstream of 11β-hydroxylase, research suggests a potential link between common polymorphisms at this locus and corticosteroid phenotype, including THS. [] For example, the study found an association between the rs2150927 polymorphism and the ratio of tetrahydrodeoxycorticosterone (THDOC) to THS, used as an index of 17α-hydroxylation. [] This finding indicates that genetic variations in CYP17A1 might indirectly influence THS levels through their impact on upstream steroidogenesis.

Q6: Has this compound (THS) been studied in the context of any specific diseases?

A7: While not extensively covered in the provided abstracts, one study explored hormonal and metabolic changes in children with chronic sinusitis. [] Although no direct correlation was found between THS and the disease, this study highlights the potential of investigating THS levels in various pathological conditions to uncover potential associations.

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